![molecular formula C9H10Cl6N2O5 B14500440 [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate CAS No. 64989-02-2](/img/structure/B14500440.png)
[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate is a complex organic compound characterized by its multiple trichloroethyl groups and acetyloxy functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate typically involves the reaction of trichloroethyl carbamate with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure controls to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various coupling reactions .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in enzyme inhibition studies .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in designing inhibitors for certain diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in the manufacture of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The pathways involved include the inhibition of enzyme catalysis and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Acetyloxy)-2,2,2-trichloroethyl] carbamate
- [1-(Methoxy)-2,2,2-trichloroethyl] carbamate
- [1-(Acetyloxy)-2,2,2-trichloroethyl] acetate
Uniqueness
The uniqueness of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate lies in its dual acetyloxy and trichloroethyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Propriétés
Numéro CAS |
64989-02-2 |
|---|---|
Formule moléculaire |
C9H10Cl6N2O5 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
[1-[(1-acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate |
InChI |
InChI=1S/C9H10Cl6N2O5/c1-3(18)21-5(8(10,11)12)16-7(20)17-6(9(13,14)15)22-4(2)19/h5-6H,1-2H3,(H2,16,17,20) |
Clé InChI |
QNIZOVDYAFMFEF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

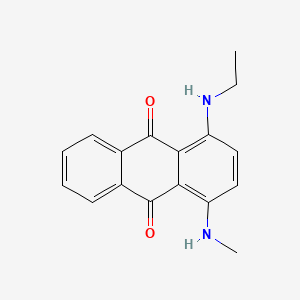
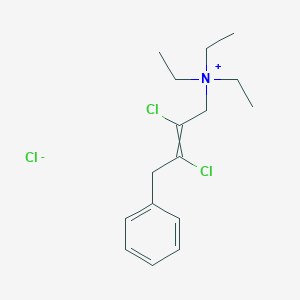

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
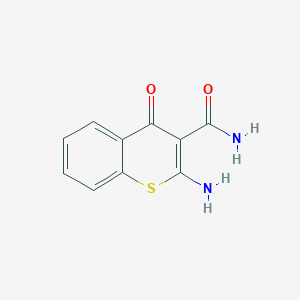

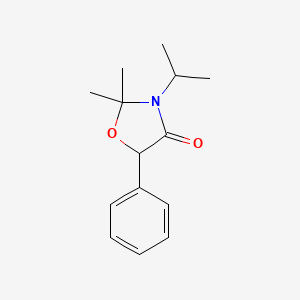
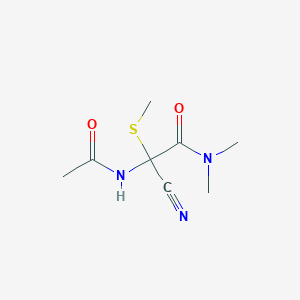
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
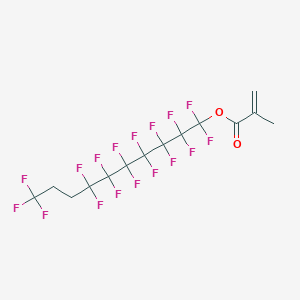
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
